molecular formula C17H22N4O4S B11198229 4-amino-N~3~-(3-methoxybenzyl)-N~5~-(3-methoxypropyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-(3-methoxybenzyl)-N~5~-(3-methoxypropyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11198229
M. Wt: 378.4 g/mol
InChI Key: JPZLUJRYJVQXSR-UHFFFAOYSA-N
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Description

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHOXYPROPYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with amino, methoxyphenyl, and methoxypropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHOXYPROPYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting with the formation of the thiazole ring One common method is the cyclization of appropriate α-haloketones with thiourea under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHOXYPROPYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHOXYPROPYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties are explored in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHOXYPROPYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound shares the amino and methoxypropyl groups but lacks the thiazole ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having a methoxyphenyl group but differs in the overall structure and functional groups.

    2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxyphenyl group but has different substituents and lacks the thiazole ring.

Uniqueness

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHOXYPROPYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

4-amino-3-N-[(3-methoxyphenyl)methyl]-5-N-(3-methoxypropyl)-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C17H22N4O4S/c1-24-8-4-7-19-17(23)15-13(18)14(21-26-15)16(22)20-10-11-5-3-6-12(9-11)25-2/h3,5-6,9H,4,7-8,10,18H2,1-2H3,(H,19,23)(H,20,22)

InChI Key

JPZLUJRYJVQXSR-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(C(=NS1)C(=O)NCC2=CC(=CC=C2)OC)N

Origin of Product

United States

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